molecular formula C9H16O4 B12316041 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

Cat. No.: B12316041
M. Wt: 188.22 g/mol
InChI Key: PZJPNKKRMNFDQJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is an organic compound characterized by its unique structure, which includes a pyran ring substituted with methoxy and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran typically involves the reaction of 3,4-dimethoxy-2-methylpyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then cyclized to form the desired pyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran exerts its effects involves interactions with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3

InChI Key

PZJPNKKRMNFDQJ-UHFFFAOYSA-N

Canonical SMILES

COCC1C(C(C=CO1)OC)OC

Origin of Product

United States

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